molecular formula C11H14F2N2O2 B3324101 tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate CAS No. 179741-60-7

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate

Cat. No.: B3324101
CAS No.: 179741-60-7
M. Wt: 244.24 g/mol
InChI Key: OWPOOOGXODOWIM-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate: is a chemical compound with the molecular formula C11H14F2N2O2. It is used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate typically involves the reaction of 5-amino-2,4-difluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-(5-chloro-2,4-difluorophenyl)carbamate
  • tert-Butyl N-(5-bromo-2,4-difluorophenyl)carbamate
  • tert-Butyl N-(5-amino-2-fluorophenyl)carbamate

Comparison: tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate is unique due to the presence of both amino and difluoro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-(5-amino-2,4-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-8(14)6(12)4-7(9)13/h4-5H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPOOOGXODOWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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